molecular formula C22H32O5 B147562 AT-Resolvin D1

AT-Resolvin D1

Número de catálogo: B147562
Peso molecular: 376.5 g/mol
Clave InChI: OIWTWACQMDFHJG-BJEBZIPWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La resolvina D1 desencadenada por aspirina, también conocida como ácido 7S,8R,17R-trihidroxi-4Z,9E,11E,13Z,15E,19Z-docosahexaenoico, es un mediador lipídico pro-resolutivo especializado derivado de los ácidos grasos omega-3. Se produce a través de la acción de la aspirina sobre la ciclooxigenasa-2, lo que lleva a la formación de un epímero único de la resolvina D1. Este compuesto juega un papel crucial en la resolución de la inflamación y se ha demostrado que posee potentes propiedades antiinflamatorias y organoprotectoras .

Aplicaciones Científicas De Investigación

Cardiovascular Health

Atrial Fibrillation and Remodeling
Research indicates that RvD1 can prevent atrial fibrillation (AF) caused by remodeling in conditions such as right heart disease. In a rat model, RvD1 treatment suppressed inflammatory markers associated with AF and improved electrical remodeling, suggesting its potential as a therapeutic agent in preventing AF related to cardiac dysfunction .

Respiratory Diseases

Acute Respiratory Distress Syndrome (ARDS)
RvD1 has shown promise in managing ARDS by activating specific signaling pathways that enhance COX-2 expression and reduce pulmonary inflammation. Studies demonstrate that RvD1 treatment improves lung function and reduces mortality associated with acute lung injury by promoting inflammation resolution .

Pseudomonas Aeruginosa Infections
In models of lung infection caused by Pseudomonas aeruginosa, RvD1 significantly reduced bacterial growth and neutrophil infiltration, enhancing the resolution of lung inflammation. This suggests that RvD1 may be beneficial in treating chronic lung infections .

Metabolic Disorders

Type 2 Diabetes Mellitus (T2DM)
Higher levels of RvD1 have been associated with an increased risk of T2DM. RvD1 counteracts obesity-induced adipose inflammation, indicating its potential role in metabolic regulation and diabetes management .

Joint Diseases

Osteoarthritis (OA)
RvD1 has been explored as a treatment for OA due to its ability to modulate inflammatory responses in joint tissues. A study utilizing RvD1-loaded nanoliposomes demonstrated improved cartilage protection and pain relief by enhancing M2 macrophage recruitment while reducing inflammatory markers . This controlled-release formulation allows for prolonged therapeutic effects compared to free RvD1.

Summary of Case Studies

Study FocusFindingsReferences
Atrial FibrillationRvD1 prevented AF-promoting remodeling by suppressing inflammatory changes in a rat model.
Acute Respiratory DistressImproved resolution of inflammation and reduced mortality in ARDS models through COX-2 activation.
Pseudomonas Aeruginosa InfectionReduced bacterial load and neutrophil infiltration during lung infections, enhancing tissue protection.
OsteoarthritisNanoliposomal formulation of RvD1 showed analgesic effects and protected against cartilage damage.
Type 2 Diabetes MellitusElevated RvD1 levels correlated with increased T2DM risk; counteracts adipose inflammation.

Mecanismo De Acción

La resolvina D1 desencadenada por aspirina ejerce sus efectos interactuando con objetivos moleculares y vías específicas involucradas en la resolución de la inflamación. Se une al receptor ALX/FPR2, lo que lleva a la inhibición de las vías de señalización proinflamatoria, como el factor nuclear kappa B y la cinasa regulada por señales extracelulares 1/2. Esto da como resultado la reducción de citoquinas proinflamatorias y la promoción de citoquinas antiinflamatorias. Además, la resolvina D1 desencadenada por aspirina mejora la eliminación de células y residuos apoptóticos por los macrófagos, lo que contribuye aún más a la resolución de la inflamación .

Análisis Bioquímico

Biochemical Properties

AT-Resolvin D1 is involved in several biochemical reactions that contribute to its anti-inflammatory and pro-resolving properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the ALX/FPR2 receptor, a G-protein-coupled receptor that mediates the anti-inflammatory actions of this compound . This interaction leads to the inhibition of nuclear factor kappa B (NF-κB) activation and the reduction of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) . Additionally, this compound has been shown to modulate the activity of enzymes involved in the biosynthesis of other specialized pro-resolving mediators, further enhancing its anti-inflammatory effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In bronchial epithelial cells, this compound reduces the production of pro-inflammatory cytokines and enhances the production of anti-inflammatory cytokines . It also influences cell signaling pathways, such as the phosphorylation of NF-κB and extracellular signal-regulated kinase (ERK1/2), which are crucial for the inflammatory response . In microglial cells, this compound promotes the phagocytosis of neutrophils and reprograms energy metabolism from glycolysis to oxidative phosphorylation, thereby reducing neuroinflammation . These effects highlight the compound’s ability to modulate cellular metabolism and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound binds to the ALX/FPR2 receptor, leading to the inhibition of NF-κB activation and the reduction of pro-inflammatory cytokine production . It also modulates the activity of enzymes involved in the biosynthesis of other specialized pro-resolving mediators, enhancing its anti-inflammatory effects . Additionally, this compound has been shown to suppress the Stat1-Cxcl10 signaling pathway in macrophages, reducing inflammation and preventing cell death . These molecular interactions and signaling pathways are crucial for the compound’s anti-inflammatory and pro-resolving actions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its anti-inflammatory properties over extended periods . In bronchial epithelial cells, the anti-inflammatory effects of this compound were sustained for at least 24 hours, with significant reductions in pro-inflammatory cytokine production . Additionally, in microglial cells, this compound promoted the phagocytosis of neutrophils and reduced neuroinflammation over several days . These findings indicate that this compound has long-lasting effects on cellular function and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on UVB-induced skin inflammation, different dosages of this compound were administered to mice, and the results showed that higher doses (300 pg/animal) were more effective in reducing inflammation and oxidative stress . . Therefore, careful consideration of dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways that contribute to its anti-inflammatory and pro-resolving effects. It is biosynthesized from omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), through a series of enzymatic reactions . The compound interacts with enzymes such as 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), which are involved in the biosynthesis of other specialized pro-resolving mediators . These interactions enhance the production of anti-inflammatory lipid mediators and contribute to the resolution of inflammation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported to sites of inflammation through the bloodstream and is taken up by immune cells, such as macrophages and neutrophils . In a mouse model of myocardial ischemia-reperfusion injury, this compound was shown to accumulate in the injured area, promoting the clearance of dead cells and enhancing tissue repair . This targeted delivery and controlled release of this compound are essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In macrophages, this compound promotes the nuclear exclusion of 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory leukotrienes and enhancing the production of anti-inflammatory lipoxins . Additionally, this compound has been shown to induce autophagy in microglial cells, promoting the maturation of autophagosomes and their fusion with lysosomes . These subcellular processes are crucial for the anti-inflammatory and pro-resolving actions of this compound.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La resolvina D1 desencadenada por aspirina se puede sintetizar a través de dos vías biosintéticas distintas. La primera vía involucra la enzima ciclooxigenasa-2, que convierte el ácido docosahexaenoico en ácido 17S-hidroxi-docosahexaenoico. Este intermedio se transforma posteriormente en resolvina D1. La segunda vía involucra la ciclooxigenasa-2 acetilada por aspirina, que produce ácido 17R-hidroxi-docosahexaenoico, lo que lleva a la formación de resolvina D1 desencadenada por aspirina .

Métodos de producción industrial: La producción industrial de resolvina D1 desencadenada por aspirina generalmente implica la extracción a gran escala de ácido docosahexaenoico de fuentes marinas, seguida de conversión enzimática utilizando ciclooxigenasa-2 o ciclooxigenasa-2 acetilada por aspirina. El producto resultante se purifica luego utilizando técnicas cromatográficas para obtener resolvina D1 desencadenada por aspirina de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La resolvina D1 desencadenada por aspirina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su actividad biológica y estabilidad.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de la resolvina D1 desencadenada por aspirina incluyen ciclooxigenasa-2, aspirina y ácido docosahexaenoico. Las condiciones de reacción generalmente implican temperaturas y niveles de pH controlados para garantizar una actividad enzimática óptima y un rendimiento del producto .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran la resolvina D1 desencadenada por aspirina incluyen varios derivados hidroxilados del ácido docosahexaenoico, que contribuyen a sus propiedades antiinflamatorias y pro-resolutivas .

Comparación Con Compuestos Similares

La resolvina D1 desencadenada por aspirina es parte de una familia más amplia de mediadores lipídicos pro-resolutivos especializados, que incluye resolvina D1, resolvina D2 y protectina D1. Estos compuestos comparten propiedades antiinflamatorias y pro-resolutivas similares, pero difieren en sus vías biosintéticas y objetivos moleculares específicos. La resolvina D1 desencadenada por aspirina es única en su formación a través de la acción de la aspirina sobre la ciclooxigenasa-2, lo que da como resultado un epímero distinto con mayor estabilidad y bioactividad .

Lista de compuestos similares:
  • Resolvina D1
  • Resolvina D2
  • Protectina D1
  • Resolvina E1
  • Resolvina E2

La resolvina D1 desencadenada por aspirina destaca por su singular vía biosintética y sus potentes propiedades antiinflamatorias, lo que la convierte en un prometedor candidato para aplicaciones terapéuticas en diversas enfermedades inflamatorias .

Actividad Biológica

AT-Resolvin D1 (RvD1) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), recognized for its potent anti-inflammatory properties and role in the resolution of inflammation. This article synthesizes diverse research findings, highlighting RvD1's biological activities, mechanisms of action, and therapeutic potential across various conditions.

1. Anti-Inflammatory Effects:
RvD1 exhibits significant anti-inflammatory actions by modulating immune cell functions. It reduces neutrophil infiltration and promotes macrophage polarization towards a resolving phenotype, which enhances non-phlogistic phagocytosis—an essential process for clearing debris without exacerbating inflammation .

2. Modulation of Cytokine Production:
Research shows that RvD1 can suppress the production of pro-inflammatory cytokines such as IFN-γ and IL-6 while upregulating anti-inflammatory markers like arginase 1 in macrophages . This shift in cytokine profile is crucial for the resolution phase of inflammation.

3. Restoration of Tissue Integrity:
RvD1 has been shown to protect tight junction proteins in pulmonary tissues during acute lung injury (ALI), thereby restoring pulmonary permeability and reducing edema . This protective effect is partly mediated through the upregulation of heme oxygenase-1 (HO-1), which plays a critical role in cellular protection against oxidative stress.

Therapeutic Applications

1. Metabolic Dysfunction-Associated Steatohepatitis (MASH):
Recent studies indicate that RvD1 administration mitigates liver inflammation and fibrosis in MASH models. It suppresses Stat1-mediated inflammatory responses and promotes gene expression associated with fibrosis regression, highlighting its potential as a therapeutic agent for liver diseases .

2. Cardiovascular Health:
RvD1 has emerged as a promising target for treating post-myocardial infarction complications, including atrial fibrillation. It helps prevent adverse remodeling of cardiac tissues by reducing inflammation and fibrosis, which are critical factors in maintaining cardiac function post-injury .

Research Findings Summary

The following table summarizes key findings from various studies on RvD1:

Study FocusKey FindingsReference
Pulmonary EdemaRvD1 reduces pulmonary edema and restores tight junction integrity
Macrophage FunctionEnhances non-phlogistic phagocytosis and alters cytokine production
Liver HealthSuppresses inflammation and promotes fibrosis regression in MASH
Cardiovascular EffectsAmeliorates post-MI atrial remodeling and reduces inflammation

Case Studies

Case Study 1: Acute Lung Injury
In a murine model of LPS-induced ALI, RvD1 administration significantly decreased pulmonary edema and improved survival rates. The study highlighted the role of HO-1 in mediating these protective effects, suggesting that RvD1 could be a viable therapeutic option for patients with ALI .

Case Study 2: MASH
In another study focusing on MASH, mice treated with RvD1 showed reduced inflammatory markers and improved liver histology compared to untreated controls. RNA sequencing revealed significant changes in gene expression profiles favoring resolution rather than inflammation, reinforcing RvD1's therapeutic potential in metabolic liver diseases .

Propiedades

IUPAC Name

(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWTWACQMDFHJG-BJEBZIPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT-Resolvin D1
Reactant of Route 2
AT-Resolvin D1
Reactant of Route 3
AT-Resolvin D1
Reactant of Route 4
AT-Resolvin D1
Reactant of Route 5
AT-Resolvin D1
Reactant of Route 6
AT-Resolvin D1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.